REACTION_SMILES
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[CH2:38]1[O:39][CH2:40][CH2:41][CH2:42]1.[CH3:12][O:13][N:14]([C:15](=[O:16])[CH:17]1[O:18][CH2:19][CH2:20][N:21]([CH2:23][c:24]2[cH:25][cH:26][cH:27][cH:28][cH:29]2)[CH2:22]1)[CH3:30].[CH3:31][C:32](=[O:33])[OH:34].[CH3:9][I:10].[Cl-:35].[Cl:2][CH:3]1[CH2:4][CH2:5][O:6][CH2:7][CH2:8]1.[I:11].[Mg:1].[NH4+:36].[OH2:37]>>[CH:3]1([C:15](=[O:16])[CH:17]2[O:18][CH2:19][CH2:20][N:21]([CH2:23][c:24]3[cH:25][cH:26][cH:27][cH:28][cH:29]3)[CH2:22]2)[CH2:4][CH2:5][O:6][CH2:7][CH2:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CON(C)C(=O)C1CN(Cc2ccccc2)CCO1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CI
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC1CCOCC1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
I
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
[Mg]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[NH4+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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O=C(C1CCOCC1)C1CN(Cc2ccccc2)CCO1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |